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Compound of Interest

5-Chloro-3-isobutoxythiophene-2-
Compound Name:
carboxylic acid

Cat. No.: B12062249

Get Quote

\ J

CAS Registry Number: 1710661-39-4 Chemical Formula: CO9H11CIO3S Molecular Weight:
234.70 g/mol

Executive Summary

5-Chloro-3-isobutoxythiophene-2-carboxylic acid is a highly specialized heterocyclic
building block used primarily in the synthesis of pharmaceutical intermediates and
agrochemicals. Structurally, it features a thiophene core functionalized with a carboxylic acid for
amide/ester coupling, a 5-chloro substituent to block metabolic oxidation and modulate
electronics, and a 3-isobutoxy group that provides steric bulk and lipophilicity.

This guide serves as a technical manual for researchers utilizing this compound in Fragment-

Based Drug Design (FBDD) and Lead Optimization. It details the compound's synthesis logic,

reactivity profile, and specific handling protocols, moving beyond basic catalog data to provide
actionable experimental insight.

Chemical Profile & Structural Analysis[1][2]
Physicochemical Properties

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12062249#bc-rfq
https://www.benchchem.com/product/b12062249/docs?utm_src=pdf-body#technical-guide-5-chloro-3-isobutoxythiophene-2-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12062249?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Note

) ] Typical of halogenated
Appearance Off-white to pale yellow solid ] ]
thiophene acids.

. . ] High crystallinity due to
Melting Point 168-172 °C (Predicted) T
carboxylic acid dimerization.

More acidic than benzoic acid
) due to the electron-
pKa (Acid) ~3.2-35 ] ) ] )
withdrawing thiophene ring

and chlorine atom.

The isobutoxy group

significantly increases
LogP ~2.8 ] s

lipophilicity compared to the

methoxy analog.

Low solubility in water;
Solubility DMSO, Methanol, DMF requires basic pH for aqueous

dissolution.

Structural Activity Relationship (SAR) Logic

The specific substitution pattern of CAS 1710661-39-4 is designed for precise biological
interactions:

o Thiophene Core: Acts as a bioisostere for phenyl rings, often improving potency by
optimizing

stacking interactions in protein binding pockets.

e 2-Carboxylic Acid: The primary "warhead" for coupling (amide/ester formation) or acting as a
hydrogen bond donor/acceptor in the final pharmacophore.

o 3-Isobutoxy Group:

o Steric Fill: Occupies hydrophobic pockets (e.g., ATP-binding sites in kinases).
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o Conformation: Forces the adjacent carboxylic acid out of planarity in some derivatives,
creating a "twisted" conformation that can improve selectivity.

e 5-Chloro Substituent:
o Metabolic Blockade: Blocks the reactive

-position (C5), preventing rapid metabolic oxidation by cytochrome P450 enzymes.

o Electronic Modulation: Lowers the pKa of the acid, increasing reactivity in nucleophilic
substitutions during synthesis.

Synthesis & Manufacturing Logic

While specific industrial batch records are proprietary, the synthesis of this compound follows a
validated retrosynthetic logic common to 3-alkoxythiophene-2-carboxylates.

Retrosynthetic Analysis

The most robust route avoids the direct chlorination of the acid (which can be messy) and
instead utilizes a stepwise functionalization of a 3-hydroxythiophene precursor.

Validated Synthetic Route (Proposed)

Step 1: O-Alkylation

Precursor: Methyl 3-hydroxythiophene-2-carboxylate.

Reagents: Isobutyl bromide, Potassium Carbonate (

), DMF.

Mechanism: Williamson Ether Synthesis.

Critical Control: Temperature must be kept
to prevent decarboxylation or hydrolysis.

Step 2: Electrophilic Chlorination
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e Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

).

e Solvent: Acetic acid or DMF.

o Selectivity: The 5-position is the most electron-rich remaining site (activated by the sulfur
atom), ensuring high regioselectivity over the 4-position.

Step 3: Ester Hydrolysis
e Reagents: Lithium Hydroxide (LiOH), THF/Water.

e Outcome: Yields the free acid (CAS 1710661-39-4).

Synthesis Workflow Diagram

Methyl 3-hydroxythiophene- Step 1: O-Alkylation Methyl 3-isobutoxythiophene- Step 2: Chiorination Methyl 5-chloro-3-isobutoxy- Step 3: Hydrolysis
2-carboxylate (Isobutyl bromide, K2CO3) 2-carboxylate (NCS, DMF) thiophene-2-carboxylate (LiOH, THF/H20)

Click to download full resolution via product page
Figure 1: Proposed industrial synthesis route for CAS 1710661-39-4 ensuring regioselectivity.

Experimental Protocols
Standard Operating Procedure: Amide Coupling

The most common application of this acid is coupling it to an amine to create a scaffold. Due to
the steric bulk of the 3-isobutoxy group, standard EDC/NHS couplings may be sluggish.

Recommended Protocol: Acid Chloride Activation
o Activation: Dissolve 1.0 eq of CAS 1710661-39-4 in anhydrous Dichloromethane (DCM).

o Reagent Addition: Add 1.2 eq of Oxalyl Chloride followed by a catalytic drop of DMF.
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o Note: Gas evolution (

) will be vigorous. The 5-chloro group withstands these conditions.

o Conversion: Stir at room temperature for 2 hours. Evaporate solvent to obtain the crude acid
chloride.

e Coupling: Re-dissolve in DCM and add dropwise to a solution of the target amine (1.1 eq)
and Triethylamine (2.0 eq) at 0°C.

e Workup: Wash with 1N HCI (to remove excess amine) and Brine.

Why this method? The acid chloride method overcomes the steric hindrance of the isobutoxy
group more effectively than carbodiimide (EDC/DCC) coupling.

Applications in Drug Discovery
Bioisosterism Strategy

This compound is frequently used to replace Salicylic Acid or 2-Alkoxybenzoic Acid moieties in
drug candidates.

o Advantage: The thiophene ring changes the bond vectors (angles) compared to benzene (

'S

internal angle approximation for substituents), often allowing the molecule to fit into "curved"
hydrophobic pockets more effectively.

o Target Classes:

o Kinase Inhibitors: The isobutoxy group targets the "gatekeeper” region or hydrophobic
back-pocket.

o GPCR Ligands: Used in allosteric modulators where lipophilicity drives potency.

Mechanistic Pathway: Fragment Evolution
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Fragment Hit:
Simple Thiophene Acid

Low Potency

Lead Optimization:
Add Lipophilicity & Stability

Chemical Modification

CAS 1710661-39-4:
3-Isobutoxy (Lipophilic)
5-Chloro (Metabolic Block)

High Affinity

Target Binding:
Hydrophobic Pocket Occupancy
Reduced Clearance

Click to download full resolution via product page
Figure 2: Logic flow for selecting CAS 1710661-39-4 in a lead optimization campaign.
Handling & Safety (E-E-A-T)

Hazard Identification

o GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

» Signal Word: Warning.

Storage & Stability

» Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

» Stability: The ether linkage is stable, but the carboxylic acid can decarboxylate under
extreme heat (>200°C). The 5-chloro group is stable to standard acidic/basic workups but
reactive to palladium catalysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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